potential off-target effects of ZINC05007751

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Compound of Interest

Compound Name: ZINC05007751

Cat. No.: B15607139

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Technical Support Center: ZINC05007751

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ZINC05007751**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **ZINC05007751**?

ZINC05007751 is a potent inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μ M. [1][2][3]

Q2: What is the known selectivity profile of **ZINC05007751**?

ZINC05007751 has been shown to be highly selective for NEK6. It also shows activity against NEK1, but no significant activity has been observed against other related kinases such as NEK2, NEK7, and NEK9.[1][3][4][5]

Q3: Has **ZINC05007751** been profiled against a broader panel of off-target proteins?

Publicly available information does not currently provide a comprehensive off-target profile for **ZINC05007751** against a wide range of unrelated proteins (e.g., GPCRs, ion channels, other enzyme families). Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental systems.



Q4: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of issues in experimental research, including:

- Misinterpretation of Results: The observed phenotype may be due to an unintended molecular interaction, leading to incorrect conclusions about the role of the intended target (NEK6).[6]
- Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the inhibition of NEK6.[6]
- Lack of Translational Efficacy: Promising preclinical results may not be reproducible in a whole organism if the observed effects are due to off-targets that are not relevant or are toxic in a broader biological context.[6]

Troubleshooting Guide

Issue: I am observing an unexpected or inconsistent phenotype in my experiments with **ZINC05007751**.

This could be due to an off-target effect. Here are some steps to troubleshoot this issue:

- Titrate the Compound: Use the lowest effective concentration of **ZINC05007751** that elicits the desired on-target effect.[6] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
- Use a Structurally Unrelated NEK6 Inhibitor: If a different small molecule inhibitor targeting NEK6 produces the same phenotype, it is more likely that the effect is on-target.
- Validate with Genetic Approaches: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout NEK6.[6] If the phenotype persists in the absence of the NEK6 protein after treatment with ZINC05007751, it is likely an off-target effect.
- Perform a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of ZINC05007751 to NEK6 in intact cells.[6] A lack of target engagement at concentrations where the phenotype is observed could suggest off-target activity.



Experimental Protocols Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of **ZINC05007751** against a broad panel of kinases to identify potential off-targets.

Methodology:

- Compound Preparation: Prepare a 10 mM stock solution of ZINC05007751 in DMSO.[6]
 Perform serial dilutions to create a range of concentrations for IC50 determination.
- Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
- Compound Addition: Add the diluted ZINC05007751 or a vehicle control (e.g., DMSO) to the wells.
- Incubation: Incubate the plate at room temperature for the recommended time for the kinase reaction to proceed.
- Detection: Add a detection reagent that measures the amount of phosphorylated substrate, often via luminescence or fluorescence.
- Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of **ZINC05007751** with NEK6 in a cellular environment.

Methodology:

- Cell Treatment: Treat intact cells with **ZINC05007751** or a vehicle control for a specified time.
- Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]



- Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[6]
- Supernatant Collection: Collect the supernatant containing the soluble proteins.
- Protein Analysis: Analyze the amount of soluble NEK6 in the supernatant using techniques like Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble NEK6 as a function of temperature. A shift in the
 melting curve to a higher temperature in the presence of ZINC05007751 indicates target
 engagement.

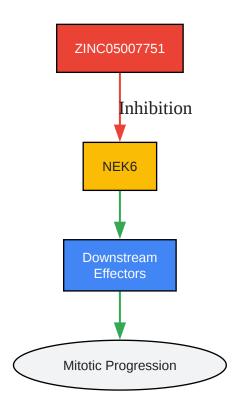
Data Presentation

Table 1: Known Inhibitory Activity of **ZINC05007751**

Target	IC50 (μM)
NEK6	3.4
NEK1	Active (Specific IC50 not reported)
NEK2	No Significant Activity
NEK7	No Significant Activity
NEK9	No Significant Activity
Data compiled from multiple sources.[1][3][4][5]	

Visualizations

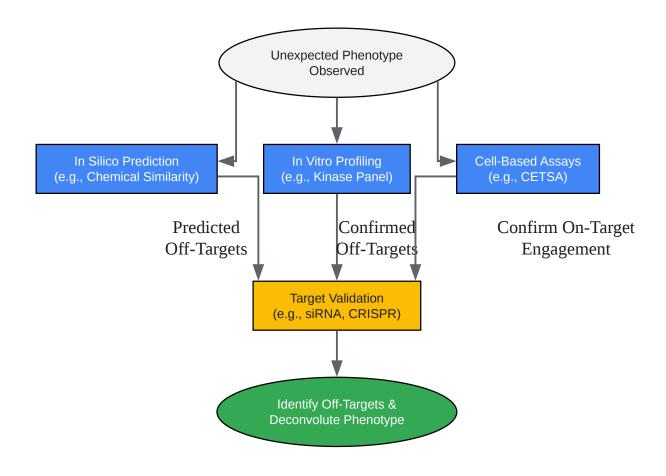




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Caption: Simplified signaling pathway of **ZINC05007751** inhibiting NEK6.





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Caption: Experimental workflow for identifying potential off-target effects.

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